molecular formula C10H18FNO3 B2761030 tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1893340-46-9

tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2761030
CAS No.: 1893340-46-9
M. Wt: 219.256
InChI Key: HMMKNNFZSSJGNC-SNVBAGLBSA-N
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Description

tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a fluorine atom, and a hydroxymethyl group

Scientific Research Applications

tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” includes hazard statements H315, H319, H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.

    Introduction of Functional Groups: The hydroxymethyl group can be introduced via hydroxymethylation reactions, while the fluorine atom can be added through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaN3, KCN

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Azides, nitriles

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The presence of the fluorine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and stereochemistry, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMKNNFZSSJGNC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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